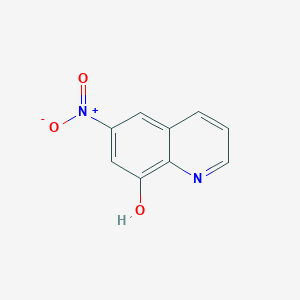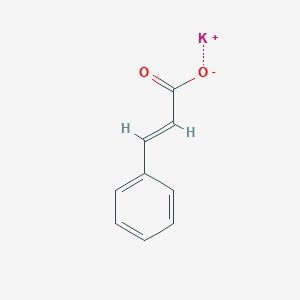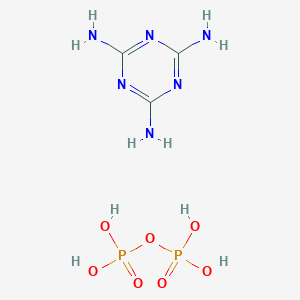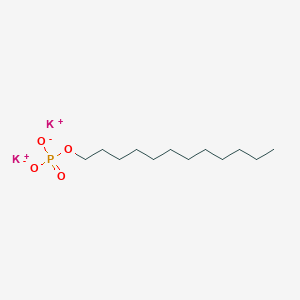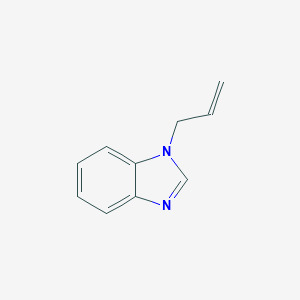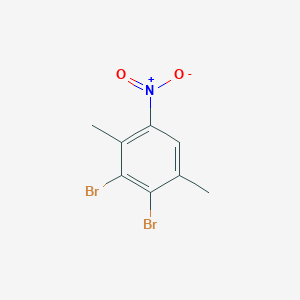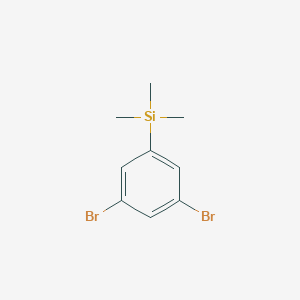
3,5-Dibromo-1-trimethylsilylbenzene
概要
説明
3,5-Dibromo-1-trimethylsilylbenzene, also known as DBTMS, is an organosilicon compound that is widely used in scientific research. It is a versatile molecule, with applications in synthesis, biochemistry, and physiology.
科学的研究の応用
Molecular Structure and Conformation Studies : Trimethylsilylbenzene, a closely related compound to 3,5-Dibromo-1-trimethylsilylbenzene, has been extensively studied for its molecular structure and conformation. Research by Campanelli et al. (1997) utilizing gas-phase electron diffraction and theoretical calculations revealed important insights into its molecular geometry, offering a foundation for understanding similar compounds (Campanelli et al., 1997).
Electron Transmission Spectroscopy : The study of negative ion states in derivatives of benzene, including trimethylsilylbenzene, was performed using electron transmission spectroscopy by Modelli et al. (1982). This research contributes to understanding the electronic properties of these compounds, which is vital for their application in various fields (Modelli et al., 1982).
Regiospecific Metalation : Luliński and Serwatowski (2003) investigated the metalation of oligobromobenzenes, which is crucial for understanding the chemical behavior of this compound in reactions involving lithium diisopropylamide (LDA). This research is fundamental for applications in synthetic chemistry (Luliński & Serwatowski, 2003).
Synthesis of Carbon Dendron Nano-Chains : Research by Rodríguez et al. (2003) on the synthesis of nano-sized conjugated oligomers, including trimethylsilyl derivatives, highlights the potential of this compound in the field of nanotechnology and materials science (Rodríguez et al., 2003).
Hydrogallation and Hydroalumination Reactions : A study by Uhl et al. (2009) explored the influence of halogen substituents, such as those in this compound, on hydrogallation and hydroalumination reactions. This research is significant for understanding and developing new synthetic routes in organometallic chemistry (Uhl et al., 2009).
特性
IUPAC Name |
(3,5-dibromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQTWLBYAKIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347817 | |
| Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17878-23-8 | |
| Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

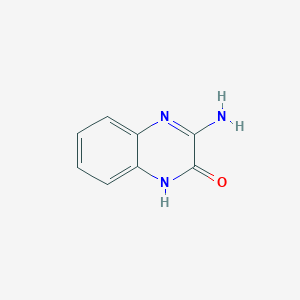
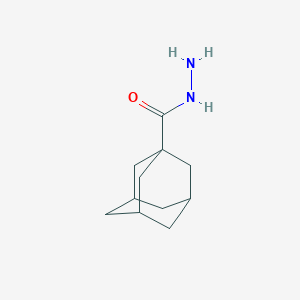
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
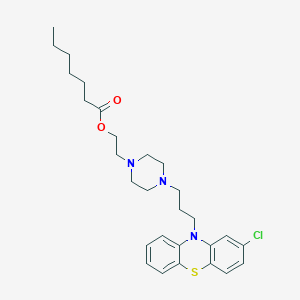
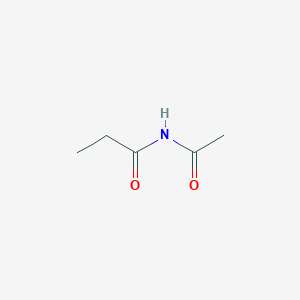
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
